molecular formula C18H17N5OS B11025820 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11025820
M. Wt: 351.4 g/mol
InChI Key: RPMUFLWGKIYSFQ-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core, a thiazole ring, and a pyrrole moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the thiazole and pyrrole rings through various coupling reactions. Common reagents used in these reactions include thionyl chloride, propylamine, and pyrrole. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles; conditions vary based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.

    Thiazole derivatives: Molecules containing thiazole rings with varying functional groups.

    Pyrrole derivatives: Compounds featuring pyrrole moieties with different substituents.

Uniqueness

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of benzimidazole, thiazole, and pyrrole rings, which confer distinct chemical and biological properties. This structural diversity allows for a wide range of applications and makes it a valuable compound for research and industrial use.

Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicine and agriculture.

Chemical Structure and Properties

The compound features a unique structure that includes a benzimidazole ring fused with a thiazole moiety. Key properties include:

PropertyValue
Molecular FormulaC13H13N5OS
Molecular Weight287.34 g/mol
Density1.442 g/cm³ (predicted)
pKa10.17 (predicted)
Boiling Point480.1 °C
Flash Point244.2 °C

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 5.85 µM, indicating potent activity compared to standard chemotherapy agents like 5-Fluorouracil .
  • A549 (Lung Cancer) : Notable growth inhibition was observed, with some derivatives displaying IC50 values under 10 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It interacts with enzymes critical for cancer cell survival and proliferation, effectively inhibiting their activity.
  • Receptor Modulation : The compound may bind to cellular receptors involved in signal transduction pathways, influencing inflammation and cell growth.

Antimicrobial Activity

Preliminary studies suggest that the compound also possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth and viability.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Study on MCF-7 Cells : A study demonstrated that the compound significantly reduced cell viability by inducing apoptosis, with an increase in caspase-3 levels observed .
  • In Vivo Studies : Animal model studies indicated that oral administration resulted in dose-dependent inhibition of tumor growth, supporting its potential as an effective anticancer agent .

Pharmaceutical Industry

Due to its anticancer and antimicrobial properties, this compound is being explored for development into new therapeutic agents targeting various cancers and infections.

Agricultural Use

The compound's biological activity suggests potential applications as a pesticide or herbicide due to its ability to inhibit microbial growth and possibly affect plant pathogens.

Properties

Molecular Formula

C18H17N5OS

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H17N5OS/c1-2-7-14-15(25-18(21-14)23-10-5-6-11-23)16(24)22-17-19-12-8-3-4-9-13(12)20-17/h3-6,8-11H,2,7H2,1H3,(H2,19,20,22,24)

InChI Key

RPMUFLWGKIYSFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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